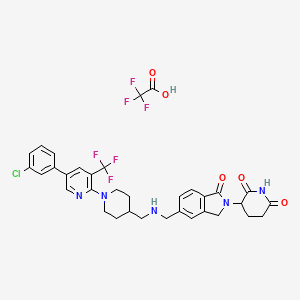
MYC degrader 1 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MYC degrader 1 (TFA) is a compound known for its ability to degrade the MYC protein, a transcription factor involved in cell cycle regulation, apoptosis, and cellular transformation. MYC degrader 1 (TFA) has shown significant potential in restoring pRB1 protein activity and reducing MYC-dependent CDK4/6 resistance, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MYC degrader 1 (TFA) involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents, catalysts, and purification techniques to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of MYC degrader 1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The production is carried out in controlled environments to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MYC degrader 1 (TFA) undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of MYC degrader 1 (TFA), while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
MYC degrader 1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of MYC protein and its effects on cellular processes.
Biology: Investigated for its role in regulating cell cycle, apoptosis, and cellular transformation.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the MYC protein.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MYC-dependent pathways
Mecanismo De Acción
MYC degrader 1 (TFA) exerts its effects by targeting the MYC protein for degradation. The compound binds to the MYC protein and facilitates its ubiquitination, leading to its subsequent degradation by the proteasome. This process restores the activity of pRB1 protein and reduces MYC-dependent CDK4/6 resistance, ultimately inhibiting tumor growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to MYC degrader 1 (TFA) include:
A80.2HCl: Another MYC degrader that restores pRB1 protein activity and reduces MYC-dependent CDK4/6 resistance.
Uniqueness
MYC degrader 1 (TFA) is unique due to its specific mechanism of action and its ability to restore pRB1 protein activity while reducing MYC-dependent CDK4/6 resistance. This makes it a valuable tool in cancer research and therapy, particularly for cancers that are resistant to conventional treatments .
Propiedades
Fórmula molecular |
C34H32ClF6N5O5 |
|---|---|
Peso molecular |
740.1 g/mol |
Nombre IUPAC |
3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H31ClF3N5O3.C2HF3O2/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43;3-2(4,5)1(6)7/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43);(H,6,7) |
Clave InChI |
PBHJWOYQZRPXQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


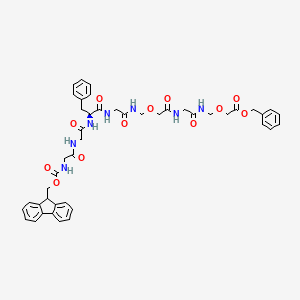


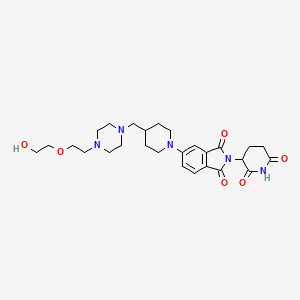
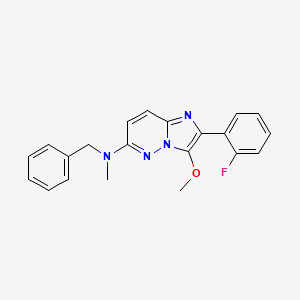
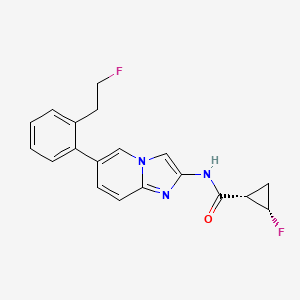

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
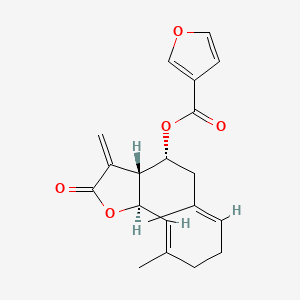
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)

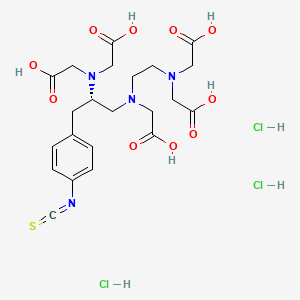
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
